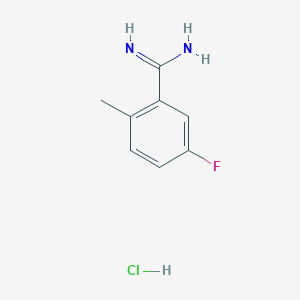

5-Fluoro-2-methylbenzimidamide hydrochloride

説明

5-Fluoro-2-methylbenzimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2 and a molecular weight of 188.63 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methylbenzimidamide hydrochloride consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms .科学的研究の応用

1. Role in Drug Resistance

5-Fluoro-2-methylbenzimidamide hydrochloride is studied in the context of its role in drug resistance, particularly regarding the treatment of colon and breast cancers. It is involved in the metabolism of 5′-fluorouracil (5-FU), an antimetabolic drug. A study by Pratt et al. (2005) found that the ATP-dependent multidrug resistance protein-5 (MRP5, ABCC5) confers resistance to 5-FU by transporting its monophosphate metabolites, which might contribute to drug resistance in colorectal and breast tumors (Pratt et al., 2005).

2. Synthesis and Characterization for Lowered Toxicity

Research by Xiong Jing (2010) focuses on synthesizing 2-(5-fluorouracil-1-yl-acetamido) acetic acid to reduce the toxicity of 5-Fluorouracil. This is part of the effort to discover carrier-linked prodrugs with higher efficiency and lower toxicity (Xiong Jing, 2010).

3. Biochemical and Pharmacological Analysis

A comprehensive review by Pinedo and Peters (1988) on Fluorouracil discusses its conversion to active metabolites, its mechanism of action, resistance, and strategies for biochemical modulation to overcome resistance (Pinedo & Peters, 1988).

4. Utility in Sensing Applications

Research by Gao et al. (2014) indicates that derivatives of 5-fluoro-2-methylbenzimidamide hydrochloride can be used in the development of chemosensors, particularly for the detection of copper ions. This application is significant in both environmental monitoring and bioimaging (Gao et al., 2014).

5. Antitumor Activity

Stojković et al. (2006) explored the antitumor activity of fluoro-substituted benzothiazole hydrochloride salts, highlighting their potential in treating various carcinomas, including cervical, breast, colon, and laryngeal carcinomas. This study underscores the broad potential of fluoro-substituted compounds in cancer therapy (Stojković et al., 2006).

6. Exploration as a Prodrug

Peng et al. (2016) discuss the development of an orally active and liver-targeted prodrug of 5-Fluoro-2'-Deoxyuridine for treating hepatocellular carcinoma. This research represents an advancement in creating more targeted and efficient cancer treatments (Peng et al., 2016).

Safety and Hazards

作用機序

- Fluorouracil binds to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, forming a covalently bound ternary complex with TS .

Target of Action

Pharmacokinetics

- Fluorouracil is administered topically (for actinic keratoses and basal cell carcinomas) or intravenously (for various cancers). It distributes widely in tissues. In vivo, it undergoes sequential conversion to 5-fluoro-2′-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . Primarily excreted in urine.

特性

IUPAC Name |

5-fluoro-2-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMJFKVUKDFJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677415 | |

| Record name | 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methylbenzimidamide hydrochloride | |

CAS RN |

1187930-24-0 | |

| Record name | 5-Fluoro-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

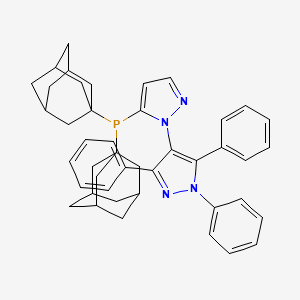

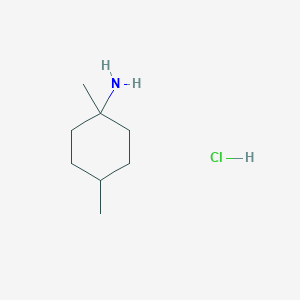

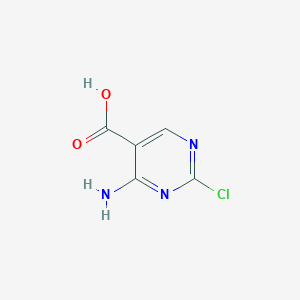

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

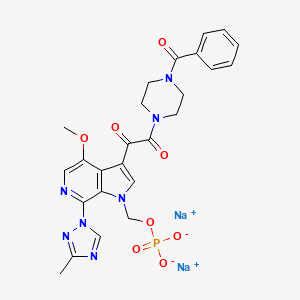

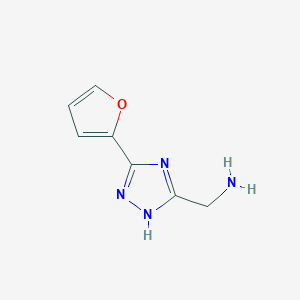

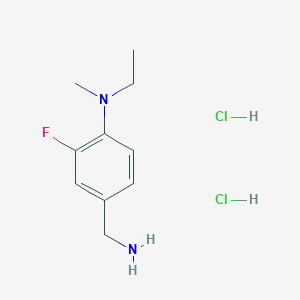

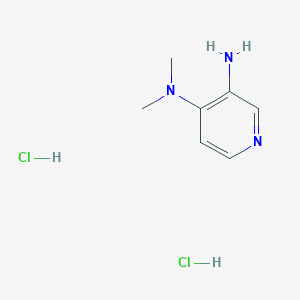

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)

![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B1439967.png)

![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)

![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)

![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)